molecular formula C6H3Cl3 B033124 1,2,4-Trichlorobenzene CAS No. 120-82-1

1,2,4-Trichlorobenzene

Cat. No. B033124
CAS RN: 120-82-1
M. Wt: 181.4 g/mol
InChI Key: PBKONEOXTCPAFI-UHFFFAOYSA-N
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Patent
US04629815

Procedure details

In effect, when using a single tetrachlorobenzene or a mixture of tetrachlorobenzenes, it has been found that 1,3,5-trichlorobenzene is formed in admixture with 1,2,4-trichlorobenzene and an equivalent amount of pentachlorobenzene. The pentachlorobenzene formed in this manner reacts with 1,2,4-trichlorobenzene to yield a mixture of tetrachlorobenzenes. The formation of pentachlorobenzene is restricted, while maintaining the production of 1,3,5-trichlorobenzene, by introducing 1,2,4-trichlorobenzene into the reaction medium.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
tetrachlorobenzenes
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:7]=[CH:6][C:5]([Cl:8])=[C:4](Cl)[C:3]=1[Cl:10].ClC1C=C(Cl)C=C(Cl)C=1>>[Cl:1][C:2]1[CH:7]=[CH:6][C:5]([Cl:8])=[CH:4][C:3]=1[Cl:10]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC1=C(C(=C(C=C1)Cl)Cl)Cl
Step Two
Name
tetrachlorobenzenes
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC1=CC(=CC(=C1)Cl)Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
ClC1=C(C=C(C=C1)Cl)Cl

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.